![molecular formula C15H26O7S B1446361 Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate CAS No. 62921-75-9](/img/new.no-structure.jpg)
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H20O6S. It is also known by other names such as triethylene glycol monoethyl ether p-toluenesulfonate. This compound is characterized by its unique structure, which includes an ethoxyethoxyethoxy group attached to an ethanol backbone, and a 4-methylbenzenesulfonate group. It is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monoethyl ether with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully monitored to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triethylene glycol monoethyl ether and p-toluenesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide. The reactions are typically carried out in polar solvents like methanol or ethanol.
Hydrolysis: This reaction can occur under acidic or basic conditions, with the use of hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield triethylene glycol monoethyl ether methanesulfonate.
Hydrolysis: The major products are triethylene glycol monoethyl ether and p-toluenesulfonic acid.
Scientific Research Applications
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonate esters.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property is exploited in various synthetic applications to create new chemical entities.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-: This compound lacks the 4-methylbenzenesulfonate group.
Uniqueness
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is unique due to the presence of both the ethoxyethoxyethoxy group and the 4-methylbenzenesulfonate group. This combination imparts specific chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
62921-75-9 |
|---|---|
Molecular Formula |
C15H26O7S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H18O4.C7H8O3S/c1-2-10-5-6-12-8-7-11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
SPCSFCRWIMFROR-UHFFFAOYSA-N |
SMILES |
CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)

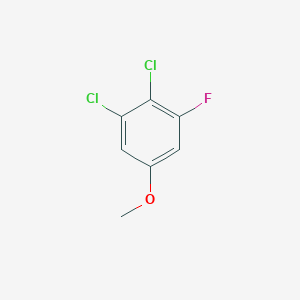

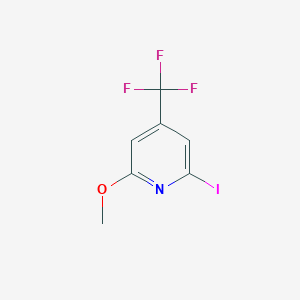
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)

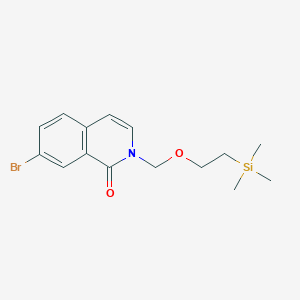
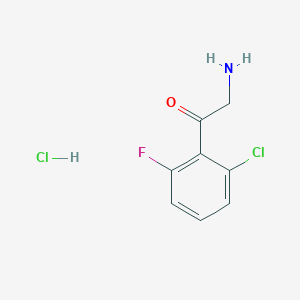

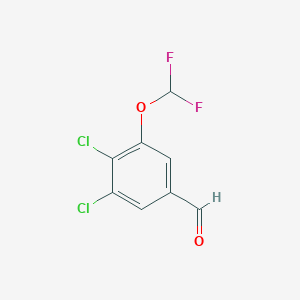

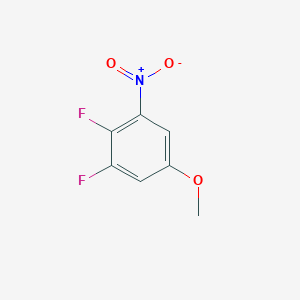
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)
